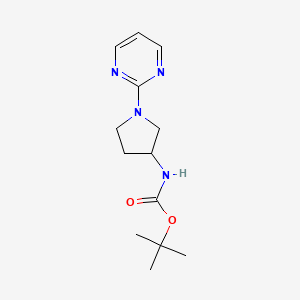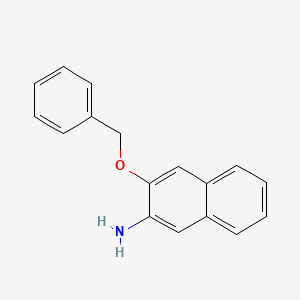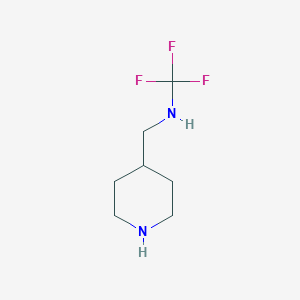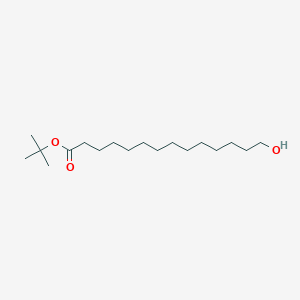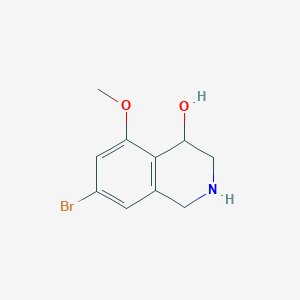
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and a hydroxyl group at the 4th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the desired position on the isoquinoline ring.
Methoxylation: Introduction of a methoxy group at the 5th position.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired selectivity and yield. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can introduce various functional groups such as azides or nitriles .
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methoxy and hydroxyl groups.
5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine and hydroxyl groups.
4-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine and methoxy groups.
Uniqueness
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol is unique due to the presence of all three functional groups (bromine, methoxy, and hydroxyl) on the isoquinoline ring.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-3-7(11)2-6-4-12-5-8(13)10(6)9/h2-3,8,12-13H,4-5H2,1H3 |
InChI Key |
OETBCLWEHYFUCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(CNC2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


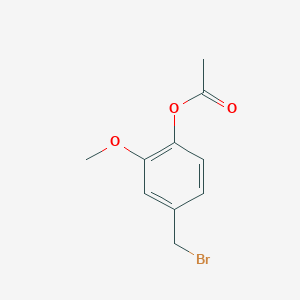
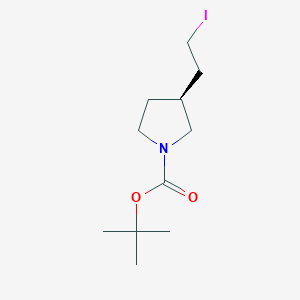

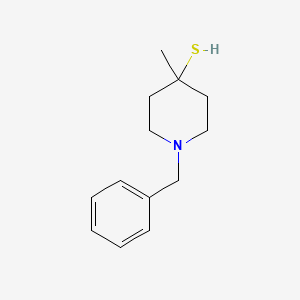
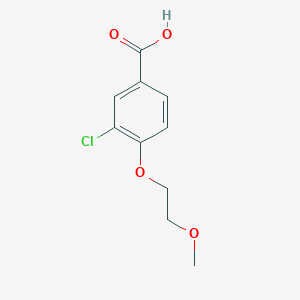

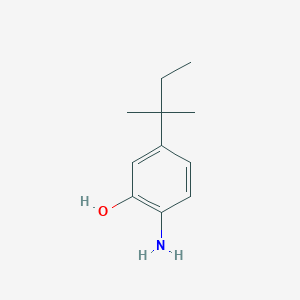
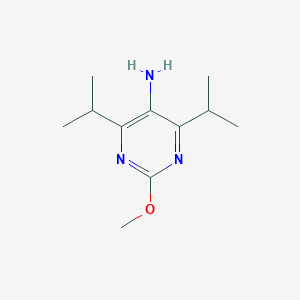
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
